N-(1-adamantylmethyl)morpholine-4-carboxamide
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Overview
Description
N-(1-adamantylmethyl)morpholine-4-carboxamide is a compound that features a morpholine ring substituted with an adamantylmethyl group at the nitrogen atom and a carboxamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)morpholine-4-carboxamide typically involves the reaction of 1-adamantylmethylamine with morpholine-4-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the morpholine ring under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(1-adamantylmethyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the morpholine ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine core but differ in the substituents attached to the nitrogen atom and the carboxamide group.
Adamantane derivatives: Compounds featuring the adamantyl group but with different functional groups attached.
Uniqueness
N-(1-adamantylmethyl)morpholine-4-carboxamide is unique due to the combination of the adamantyl group and the morpholine ring, which imparts distinct physicochemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-(1-adamantylmethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(18-1-3-20-4-2-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHGIAPIASYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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